1-Ethyltriazoline
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Overview
Description
1-Ethyltriazoline is a nitrogen-containing heterocyclic compound belonging to the triazole family. Triazoles are five-membered rings with three nitrogen atoms and two carbon atoms. These compounds are known for their versatility and stability, making them valuable in various scientific and industrial applications .
Preparation Methods
1-Ethyltriazoline can be synthesized through several methods. One common approach is the Huisgen 1,3-dipolar cycloaddition, also known as “click chemistry.” This method involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring . Another method involves the use of metal-catalyzed 1,3-dipolar cycloaddition reactions, which offer high regioselectivity and yield . Industrial production methods often employ these catalytic processes due to their efficiency and scalability .
Chemical Reactions Analysis
1-Ethyltriazoline undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen atoms in the triazole ring act as nucleophiles.
Common reagents used in these reactions include copper catalysts for cycloaddition, hydrogen peroxide for oxidation, and lithium aluminum hydride for reduction . Major products formed from these reactions include triazole N-oxides, amines, and substituted triazoles .
Scientific Research Applications
1-Ethyltriazoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-ethyltriazoline exerts its effects involves its ability to interact with various molecular targets. In biological systems, triazoles can bind to enzymes and receptors, modulating their activity . For example, triazole-containing antifungal agents inhibit the synthesis of ergosterol, a crucial component of fungal cell membranes . This inhibition occurs through the binding of the triazole ring to the heme iron of the cytochrome P450 enzyme .
Comparison with Similar Compounds
1-Ethyltriazoline is unique among triazoles due to its specific substitution pattern. Similar compounds include:
1,2,3-Triazole: Known for its stability and wide range of applications in drug discovery and materials science.
1,2,4-Triazole: Commonly used in pharmaceuticals and agrochemicals.
1-Ethyltriazine: Another nitrogen-containing heterocycle with similar stability but different reactivity patterns.
Compared to these compounds, this compound offers unique reactivity and binding properties, making it valuable in specific applications .
Properties
CAS No. |
17886-23-6 |
---|---|
Molecular Formula |
C4H9N3 |
Molecular Weight |
99.13 g/mol |
IUPAC Name |
1-ethyl-4,5-dihydrotriazole |
InChI |
InChI=1S/C4H9N3/c1-2-7-4-3-5-6-7/h2-4H2,1H3 |
InChI Key |
FXIGUYZIZWWKOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCN=N1 |
Origin of Product |
United States |
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